

Application Note: Synthesis of 2-(Aminomethyl)-1H-phenalen-1-one

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Compound of Interest

Compound Name: 2-Amino-1H-phenalen-1-one

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This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(aminomethyl)-1H-phenalen-1-one, a valuable building block in medicinal chemistry and materials science. The phenalenone core is a well-recognized photosensitizer, and derivatives bearing amino groups are of significant interest for various applications, including the development of novel photodynamic therapy agents and functional materials.^{[1][2]}

The synthetic strategy detailed herein follows a robust and well-documented three-step sequence starting from the parent 1H-phenalen-1-one. This involves an initial chloromethylation at the 2-position, followed by conversion to an azide, and a final reduction to the desired primary amine. This multi-step synthesis is highly reproducible and provides good overall yields.

Experimental Protocols

The synthesis is divided into three main experimental procedures:

- Synthesis of 1H-Phenalen-1-one (PN): An improved, microwave-assisted method for the efficient synthesis of the starting material.
- Synthesis of 2-(Chloromethyl)-1H-phenalen-1-one (PNCl): The introduction of a reactive chloromethyl group at the 2-position of the phenalenone core.

- Synthesis of 2-(Azidomethyl)-1H-phenalen-1-one (PNN3): Conversion of the chloromethyl intermediate to an azidomethyl derivative.
- Synthesis of 2-(Aminomethyl)-1H-phenalen-1-one: The final reduction of the azide to the target primary amine via a Staudinger reaction.

Protocol 1: Synthesis of 1H-Phenalen-1-one (PN)

This protocol has been optimized for a rapid and efficient synthesis using microwave irradiation, which significantly reduces the reaction time compared to conventional heating methods.^[1]

Materials:

- Naphthalene
- Cinnamoyl chloride
- Aluminum chloride (AlCl₃)
- Dichloromethane (CH₂Cl₂)
- Hydrochloric acid (HCl), 37%
- Ice

Equipment:

- Microwave reactor
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Standard glassware for extraction and filtration

Procedure:

- In a round-bottom flask, dissolve naphthalene (960 mg, 7.5 mmol) and cinnamoyl chloride (1.25 g) in dichloromethane (7.5 mL).
- Cool the mixture in an ice bath for 10 minutes.
- Slowly add aluminum chloride (3 g) to the cooled solution while stirring. Continue stirring at 4 °C for 10 minutes.
- Transfer the reaction mixture to a microwave reactor and irradiate for 12 minutes at 100 W.
- After irradiation, pour the reaction mixture into 100 mL of 37% hydrochloric acid.
- Filter the mixture and dilute the filtrate with water.
- Extract the aqueous solution with dichloromethane.
- Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1H-phenalen-1-one as a yellow powder.

Product	Yield	Molecular Weight
1H-Phenalen-1-one	~57%	180.21 g/mol

Protocol 2: Synthesis of 2-(Chloromethyl)-1H-phenalen-1-one (PNCl)

This procedure functionalizes the 1H-phenalen-1-one at the 2-position with a chloromethyl group, a key intermediate for further derivatization.^[1]

Materials:

- 1H-Phenalen-1-one (PN)
- Paraformaldehyde
- Glacial acetic acid

- Phosphoric acid (85%)
- Hydrochloric acid (37%)
- Sodium hydroxide (NaOH), 5 M
- Sodium bicarbonate (NaHCO₃), 1 M
- Dichloromethane (CH₂Cl₂)
- Petroleum ether
- Ice

Equipment:

- Three-neck round-bottom flask
- Reflux condenser
- Heating mantle with stirrer
- Standard glassware for extraction, filtration, and column chromatography

Procedure:

- In a three-neck round-bottom flask, combine 1H-phenalen-1-one (9.72 g, 54 mmol), paraformaldehyde (29.7 g), glacial acetic acid (216 mL), and 85% phosphoric acid (135 mL).
- Heat the mixture to 110 °C until all solids have dissolved.
- Add 37% hydrochloric acid (144 mL) to the solution and maintain the reaction at 110 °C for 16 hours.
- Cool the reaction mixture to room temperature and pour it into 500 mL of an ice-water mixture.
- Adjust the pH of the solution with 5 M sodium hydroxide.

- Filter the resulting dark solid and wash with 1 M sodium bicarbonate.
- Extract the product with dichloromethane.
- Purify the crude product by column chromatography on silica gel using a 1:1 mixture of dichloromethane and petroleum ether as the eluent to obtain 2-(chloromethyl)-1H-phenalen-1-one as a bright yellow powder.

Product	Yield	Molecular Weight
2-(Chloromethyl)-1H-phenalen-1-one	~51%	228.67 g/mol

Protocol 3: Synthesis of 2-(Azidomethyl)-1H-phenalen-1-one (PNN3)

This protocol describes the conversion of the chloromethyl group to an azidomethyl group.

Materials:

- 2-(Chloromethyl)-1H-phenalen-1-one (PNCI)
- Sodium azide (NaN₃)
- Methanol (MeOH)
- Water
- Dichloromethane (CH₂Cl₂)
- Brine
- Magnesium sulfate (MgSO₄)

Equipment:

- Round-bottom flask

- Magnetic stirrer and stir bar
- Standard glassware for extraction and purification

Procedure:

- Dissolve 2-(chloromethyl)-1H-phenalen-1-one (3.42 g, 15 mmol) and sodium azide (19.5 g, 300 mmol) in a mixture of methanol (1.08 L) and water (120 mL).
- Stir the solution at room temperature for 24 hours.
- Remove the methanol by evaporation under reduced pressure.
- Extract the remaining aqueous suspension with dichloromethane.
- Wash the combined organic phases with brine, dry over magnesium sulfate, and evaporate the solvent.
- Purify the crude product by column chromatography to yield 2-(azidomethyl)-1H-phenalen-1-one as a bright yellow powder.

Product	Yield	Molecular Weight
2-(Azidomethyl)-1H-phenalen-1-one	~93%	235.25 g/mol

Protocol 4: Synthesis of 2-(Aminomethyl)-1H-phenalen-1-one

This final step involves the reduction of the azido group to a primary amine using the Staudinger reaction, a mild and efficient method.[\[3\]](#)[\[4\]](#)

Materials:

- 2-(Azidomethyl)-1H-phenalen-1-one (PNN3)
- Triphenylphosphine (PPh₃)

- Tetrahydrofuran (THF), anhydrous
- Water
- Diethyl ether
- Hydrochloric acid (HCl), 1 M
- Sodium bicarbonate (NaHCO₃), saturated solution
- Brine
- Sodium sulfate (Na₂SO₄)

Equipment:

- Round-bottom flask with a reflux condenser
- Magnetic stirrer and stir bar
- Nitrogen or argon inlet
- Standard glassware for extraction and purification

Procedure:

- Dissolve 2-(azidomethyl)-1H-phenalen-1-one in anhydrous tetrahydrofuran under an inert atmosphere (nitrogen or argon).
- Add triphenylphosphine (1.1 equivalents) portion-wise to the solution at room temperature.
- Stir the reaction mixture at room temperature until the evolution of nitrogen gas ceases and TLC analysis indicates the consumption of the starting azide.
- Add water to the reaction mixture and stir for an additional 2-3 hours to hydrolyze the intermediate iminophosphorane.
- Remove the tetrahydrofuran under reduced pressure.

- Partition the residue between diethyl ether and 1 M hydrochloric acid.
- Separate the aqueous layer and wash it with diethyl ether to remove triphenylphosphine oxide.
- Basify the aqueous layer with a saturated solution of sodium bicarbonate.
- Extract the product with dichloromethane.
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(aminomethyl)-1H-phenalen-1-one.

Product	Yield	Molecular Weight
2-(Aminomethyl)-1H-phenalen-1-one	High	209.25 g/mol

Logical Workflow of the Synthesis



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Caption: Synthetic pathway to 2-(aminomethyl)-1H-phenalen-1-one.

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